molecular formula C19H26N2O4 B6348726 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-71-8

8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348726
CAS No.: 1326812-71-8
M. Wt: 346.4 g/mol
InChI Key: ZTTQJFDDYPUIGD-UHFFFAOYSA-N
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Description

8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a methyl group at position 8 and a 2-phenylbutanoyl moiety at position 2.

Properties

IUPAC Name

8-methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-3-15(14-7-5-4-6-8-14)17(22)21-16(18(23)24)13-25-19(21)9-11-20(2)12-10-19/h4-8,15-16H,3,9-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTQJFDDYPUIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenylbutanoyl group: This step involves the acylation of the spirocyclic intermediate using 2-phenylbutanoyl chloride under basic conditions.

    Final modifications:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, CF₃) increase electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .
  • Fluorinated analogs exhibit enhanced bioavailability and resistance to oxidative metabolism, making them candidates for drug development .
  • Methyl or hydroxy-substituted derivatives (e.g., 3-methylbenzoyl) balance lipophilicity and solubility, critical for pharmacokinetic optimization .

Biological Activity

8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The presence of the diazaspiro framework is notable for its potential interactions with biological targets.

Structural Formula

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells .

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
D284T115Induction of apoptosis
D28COLO20110Cell cycle arrest in G2/M phase
D29MDA-MB-23120Inhibition of DNA synthesis

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from proliferating .

Enzyme Inhibition

Research has also highlighted the potential of this compound as an inhibitor of specific enzymes involved in cancer progression. For example, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a role in tumor growth and survival .

Study on Antiproliferative Effects

In a study evaluating the antiproliferative effects of related compounds, it was found that certain derivatives exhibited greater potency against hematologic cancers compared to solid tumors. This suggests a possible selective action that could be exploited in therapeutic settings .

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